Product packaging for cyanidin 3,7-di-O-beta-D-glucoside(Cat. No.:)

cyanidin 3,7-di-O-beta-D-glucoside

Cat. No.: B1230936
M. Wt: 611.5 g/mol
InChI Key: ULXBEUBSYSSVTP-ZOTFFYTFSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3,7-di-O-beta-D-glucoside is a natural anthocyanin pigment with the molecular formula C27H30O16 and a molecular weight of 610.52 Daltons . This compound is a cyanidin derivative where the anthocyanidin core is glycosylated with beta-D-glucose molecules at both the 3- and 7- positions . Researchers studying plant biochemistry value this specific diglucoside for its role in the biosynthesis of complex anthocyanins. It is produced in nature through an acyl-glucose-dependent glucosyltransferase (AAGT)-catalyzed reaction, where a glucose moiety is transferred from an acyl-glucose donor to cyanidin-3-O-beta-D-glucoside . In the food science sector, acylated and glycosylated anthocyanins like this compound are of significant interest. Structural modifications through glycosylation can profoundly improve the stability of anthocyanins against environmental factors such as pH, light, and temperature, which is a major limitation for their application as natural colorants . The properties of this diglucoside, including its molecular weight and hydrophilic nature, directly influence its absorption, distribution, and metabolism, making it a relevant compound for studying the bioavailability of dietary phenolics . Provided below are key physicochemical identifiers for this compound: • CAS Registry Number : Not specified in available literature • Molecular Formula : C27H30O16 • Molar Mass : 610.52 g/mol • IUPAC Name : (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol • InChI Key : ULXBEUBSYSSVTP-ZOTFFYTFSA-O This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31O16+ B1230936 cyanidin 3,7-di-O-beta-D-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31O16+

Molecular Weight

611.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-10-4-13(31)11-6-16(41-27-24(38)22(36)20(34)18(8-29)43-27)25(40-15(11)5-10)9-1-2-12(30)14(32)3-9/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI Key

ULXBEUBSYSSVTP-ZOTFFYTFSA-O

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Cyanidin 3,7 Di O Beta D Glucoside in Botanical Species

Identification in Specific Plant Families and Organs

The presence of cyanidin (B77932) glycosides has been investigated across various plant species. While the simple cyanidin 3,7-di-O-beta-D-glucoside is less common than other cyanidin forms like cyanidin 3-O-glucoside, research has identified its derivatives in several plant families.

Perilla frutescens (L.) Britt., a member of the Lamiaceae family, is well-known for the deep red and purple hues of its leaves, which are attributed to a rich profile of anthocyanins. mdpi.comnih.gov Research indicates that the anthocyanin profile in P. frutescens is predominantly composed of cyanidin-type derivatives. mdpi.comresearchgate.net The most abundant of these are malonylshisonin and its precursor, shisonin. mdpi.comnih.gov

While a wide array of cyanidin derivatives have been identified in the leaves of Perilla frutescens, including acylated and glycosylated forms, the specific compound this compound has not been explicitly reported as a major component in the available research. The identified anthocyanins are typically more complex, often involving acylation with compounds like coumaric, caffeic, or ferulic acid and additional glycosylation. mdpi.comnih.govresearchgate.net

Table 1: Major Anthocyanins Identified in Perilla frutescens Leaves

Compound NameMolecular FormulaClass
MalonylshisoninC39H39O21+Acylated Anthocyanin
Shisonin (Perillanin)C36H37O18+Acylated Anthocyanin
Cyanidin 3-O-caffeoyl glucoside-5-O-glucosideC36H37O19+Acylated Anthocyanin
Cyanidin 3-O-feruloyl glucoside-5-O-glucosideC43H49O24Acylated Anthocyanin
Cis-malonyl shisoninC39H39O21+Acylated Anthocyanin

Source: Data compiled from multiple studies. mdpi.commdpi.comresearchgate.net

Rheum tataricum L., a species of wild rhubarb, is recognized as a source of various secondary metabolites, including anthocyanins. nih.gov Analysis of rhubarb species has shown that their characteristic red color is due to the presence of cyanidin glycosides. The primary anthocyanins identified in various rhubarb (Rheum spp.) varieties are cyanidin 3-glucoside and cyanidin 3-rutinoside. nih.govresearchgate.net The relative concentrations of these two compounds can vary significantly among different cultivars. researchgate.net While the genus is a known source of cyanidin derivatives, current research does not specify the detection of this compound in Rheum tataricum.

The tribe Tradescantieae, within the Commelinaceae family, is characterized by a distinct anthocyanin profile. clockss.org Species within this tribe, including Tradescantia virginiana (Virginia spiderwort) and Zebrina pendula (inch plant), are known to contain complex anthocyanins based on a cyanidin 3,7,3'-glycoside structure. clockss.org

Research on the bluish flowers of T. virginiana led to the isolation of a triacylated cyanidin glycoside, identified as cyanidin 3-O-[6-O-(2-O-(trans-caffeoyl)-α-arabinofuranosyl)-β-glucopyranoside]-7,3'-O-di-[6-O-(trans-caffeoyl)-β-glucopyranoside]. clockss.org This same rare and highly acylated anthocyanin has also been identified in Zebrina pendula. clockss.org Another study isolated a related compound, caffeoylferuloyl cyanidin 3,7,3'-triglucoside, from Z. pendula flowers. documentsdelivered.com These complex molecules, while not the simple this compound, are derivatives that feature glycosylation at the 3 and 7 positions of the cyanidin core, indicating the presence of the enzymatic pathways necessary for such substitutions within these species.

Contextual Distribution within the Anthocyanin Profile of Source Plants

The significance of any single anthocyanin is best understood in the context of the entire pigment profile of the plant.

In Perilla frutescens , the anthocyanin profile is dominated by acylated cyanidin derivatives. Malonylshisonin is the most abundant component, followed by shisonin. mdpi.comresearchgate.net These compounds are crucial for the plant's pigmentation and are believed to contribute to its antioxidant properties. nih.gov The complex acylation is a key feature of the anthocyanins in this species.

For Rheum species, the anthocyanin profile is less complex than in Perilla. The primary pigments are cyanidin 3-glucoside and cyanidin 3-rutinoside. researchgate.net The ratio of these two anthocyanins is a key characteristic that differs among rhubarb cultivars and contributes to the specific hue of their petioles. researchgate.net

In Tradescantia virginiana and Zebrina pendula , the anthocyanin profile is distinguished by the presence of highly complex, polyacylated cyanidin 3,7,3'-triglycosides. clockss.org These elaborate structures, such as zebrinin and related compounds, are the major anthocyanins responsible for the flower coloration. clockss.org The extensive acylation with hydroxycinnamic acids in these molecules is thought to be responsible for their exceptional color stability in neutral or slightly acidic conditions. clockss.orgdocumentsdelivered.com The presence of these complex derivatives, rather than simpler glycosides, is a chemotaxonomic marker for plants in the Tradescantieae tribe. clockss.org

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectrophotometric Methods (UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a foundational technique for the preliminary identification and quantification of anthocyanins. This method is based on the principle that molecules absorb light at specific wavelengths. For anthocyanins, the flavylium (B80283) cation form, which is stable in acidic conditions, exhibits a characteristic strong absorption in the visible region of the electromagnetic spectrum, typically between 480 and 550 nm. Additionally, a second absorption maximum is observed in the UV region, around 280 nm, which is characteristic of the benzoyl moiety of the flavonoid structure.

In the specific case of the cyanidin (B77932) 3,7-di-O-beta-D-glucoside, its structural elucidation has been supported by UV-Vis spectroscopy. Studies on anthocyanidin 3,7-β-O-diglucosides isolated from calafate berries have utilized this technique to provide initial structural information. While detailed spectral data for the pure cyanidin 3,7-di-O-beta-D-glucoside is not extensively published, the general spectral characteristics of cyanidin glycosides provide a reference point. For instance, cyanidin-3-O-glucoside typically displays a maximum absorption (λmax) in the visible range around 510-520 nm in acidified methanol. The presence of a second glycosidic moiety at the 7-position is expected to cause a slight hypsochromic (blue) or bathochromic (red) shift in the λmax, depending on the nature of the glycosidic substitution and the solvent system used.

The pH differential method, a common application of UV-Vis spectroscopy, is often used for the quantification of total monomeric anthocyanins. This method relies on the reversible structural transformation of anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the λmax in the visible spectrum is proportional to the concentration of the anthocyanin.

Parameter Typical Value for Cyanidin Glycosides
Visible λmax (acidified methanol)~510 - 520 nm
UV λmax~280 nm

This interactive data table provides typical UV-Vis absorption maxima for cyanidin glycosides.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones of modern analytical chemistry for the separation, identification, and quantification of individual anthocyanins from complex mixtures. These techniques offer high resolution, sensitivity, and reproducibility.

When coupled with HPLC or UHPLC, Diode Array Detection (DAD) or UV detectors provide spectral information for each separated peak in the chromatogram. This is particularly useful for the tentative identification of anthocyanins, as the UV-Vis spectrum can indicate the nature of the aglycone and the presence of any acylation. For cyanidin glycosides, the characteristic absorption maxima in the visible (around 520 nm) and UV (around 280 nm) ranges are monitored. The retention time of the compound under specific chromatographic conditions, in conjunction with its UV-Vis spectrum, provides a strong basis for its identification when compared with authentic standards or literature data.

The separation is typically achieved on a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase usually consists of an acidified aqueous solution (e.g., with formic acid or trifluoroacetic acid) and an organic solvent such as methanol or acetonitrile. The acidic conditions are crucial to maintain the anthocyanins in their stable flavylium cation form.

The coupling of HPLC or UHPLC with Mass Spectrometry (MS), particularly with tandem mass spectrometry (MS/MS) and an electrospray ionization (ESI) source, is a powerful tool for the unambiguous identification and sensitive quantification of anthocyanins. ESI is a soft ionization technique that allows for the analysis of intact molecular ions.

In the case of this compound, LC-MS/MS analysis would be instrumental in its structural confirmation. In positive ion mode, the molecular ion [M]+ would be detected. Subsequent fragmentation in the MS/MS mode would provide structural information. For a diglucoside, the sequential loss of the two glucose units (each with a mass of 162 Da) would be expected, leading to the formation of the cyanidin aglycone (m/z 287).

Research on anthocyanidin 3,7-β-O-diglucosides from calafate berries has utilized MS/MS for their structural elucidation. For the cyanidin derivative, the fragmentation pattern would be key to confirming the identity and the linkage positions of the sugar moieties, although the structure was tentatively suggested in this particular study researchgate.net.

Technique Information Obtained Typical Application
HPLC-DAD/UVRetention Time, UV-Vis SpectrumTentative Identification, Quantification
LC-MS (ESI)Molecular WeightConfirmation of Molecular Formula
LC-MS/MSFragmentation PatternStructural Elucidation, Confirmation of Identity

This interactive data table summarizes the information obtained from different HPLC and LC-MS techniques for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including anthocyanins. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, the connectivity of atoms, and the stereochemistry.

For this compound, NMR spectroscopy would be essential for unambiguously determining the positions of the two glucose units on the cyanidin aglycone. The anomeric protons of the glucose moieties would give characteristic signals in the ¹H NMR spectrum, and their correlations in HMBC spectra to the carbons of the cyanidin skeleton would confirm the 3- and 7- O-glycosylation. The coupling constants of the anomeric protons would also confirm the β-configuration of the glycosidic bonds.

The complete structural elucidation of the delphinidin, petunidin, and malvidin 3,7-β-O-diglucosides from calafate berries was achieved using NMR spectroscopy, and this technique was also used to tentatively suggest the structure of the cyanidin derivative researchgate.net.

Method Validation Parameters (e.g., Selectivity, Linearity, Accuracy, Precision)

The validation of analytical methods is crucial to ensure the reliability and reproducibility of the obtained results. For the quantification of this compound by HPLC-DAD or LC-MS, several parameters must be evaluated according to international guidelines.

Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is typically assessed by analyzing blank samples and samples spiked with the analyte and potential interfering compounds.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis of the peak area versus concentration. A high coefficient of determination (R²) is indicative of good linearity.

Accuracy: The closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity No interference at the retention time of the analyte.Peak purity and resolution from other peaks.
Linearity Proportionality of signal to concentration.Coefficient of determination (R²) > 0.99.
Accuracy Closeness to the true value.Recovery within 80-120%.
Precision (Repeatability) Agreement of results within the same day.Relative Standard Deviation (RSD) < 15%.
Precision (Intermediate) Agreement of results on different days.Relative Standard Deviation (RSD) < 15%.

This interactive data table outlines the key method validation parameters for the analysis of cyanidin glucosides.

Structure Activity Relationship Sar Studies for Cyanidin Glycosides

Influence of Glycosylation Pattern (e.g., C3 vs. C3,7) on Bioactivity

The position and number of sugar molecules attached to the cyanidin (B77932) core are critical determinants of its bioactivity. The most common cyanidin glycosides feature sugar moieties at the C3 position, with di- and tri-glycosides also occurring, often with additional sugars at the C5 or C7 positions. researchgate.netnih.gov

Research suggests that increasing the number of sugar substituents can influence the antioxidant capacity of the molecule. While glycosylation, in general, enhances the stability and water solubility of cyanidin, further glycosylation beyond the C3 position may lead to a decrease in antioxidant activity. nih.gov For instance, the antioxidant potential of cyanidin-3-O-glucoside (C3G) is well-documented; however, additional glycosylation, such as in cyanidin 3,5-diglucosides, has been observed to potentially diminish this activity. mdpi.com This is thought to be due to steric hindrance from the additional sugar groups, which can affect the molecule's ability to donate hydrogen atoms and scavenge free radicals. researchgate.net

Table 1: Influence of Glycosylation on Antioxidant Activity of Cyanidin Derivatives

Compound Glycosylation Pattern Observed Effect on Antioxidant Activity Reference
Cyanidin Aglycone High antioxidant activity researchgate.netnih.gov
Cyanidin-3-O-glucoside Monoglycoside (C3) Generally high, but can be lower than aglycone researchgate.netnih.gov
Cyanidin-3,5-O-diglucoside Diglycoside (C3, C5) Potentially lower than the corresponding monoglycoside mdpi.com
Cyanidin-3-O-rutinoside Diglycoside (C3) Activity is influenced by the disaccharide structure mdpi.com

Role of the Sugar Moiety in Modulating Cellular Uptake and Metabolism in Research Models

The sugar moiety plays a pivotal role in the absorption, distribution, metabolism, and excretion (ADME) of cyanidin glycosides. Glycosylation significantly increases the hydrophilicity of the cyanidin molecule, which in turn affects its transport across biological membranes. frontiersin.org

Studies using in vitro models, such as Caco-2 cells, have shown that the uptake of cyanidin-3-O-glucoside is a complex process that can be concentration-dependent. nih.govnih.gov The structure of the sugar itself is a determinant of uptake efficiency. For instance, the cellular uptake of cyanidin-3-glucoside has been shown to be more favorable than that of pelargonidin-3-glucoside, highlighting the influence of the aglycone structure in conjunction with the sugar. nih.gov

The presence of glucose can competitively inhibit the uptake of cyanidin-3-glucoside, suggesting the involvement of glucose transporters, such as SGLT1 and GLUT2, in the absorption process. phcog.com This indicates that the sugar moiety is not merely a passive component but actively influences the mechanism of cellular entry.

While specific data on the cellular uptake and metabolism of cyanidin 3,7-di-O-beta-D-glucoside is scarce, it can be inferred that the presence of two glucose units would further increase its water solubility compared to cyanidin-3-O-glucoside. This could potentially affect its passive diffusion across cell membranes and may lead to a different metabolic profile by gut bacteria. The increased number of hydroxyl groups from the two sugar moieties could also influence its interaction with transporters and metabolic enzymes.

Table 2: Factors Influencing Cellular Uptake of Cyanidin-3-O-glucoside

Factor Observation in Research Models Potential Implication Reference
Concentration Uptake increases with higher concentrations. Bioavailability may be dose-dependent. nih.govnih.gov
pH Uptake can be influenced by the pH of the environment. Absorption may vary in different parts of the GI tract. nih.gov
Presence of Glucose Competitively inhibits uptake. Suggests involvement of glucose transporters. phcog.com
Aglycone Structure Cyanidin-3-glucoside uptake differs from other anthocyanins. The core flavonoid structure also dictates absorption. nih.gov

Comparison of Aglycone (Cyanidin) vs. Glycoside Activities

A significant body of research has focused on comparing the biological activities of the cyanidin aglycone with its glycosidic forms. Generally, the cyanidin aglycone exhibits more potent antioxidant and antiproliferative activities in in vitro assays compared to its glycosides. nih.gov

The higher antioxidant activity of cyanidin is often attributed to the direct availability of its free hydroxyl groups, which are crucial for radical scavenging. researchgate.net The addition of a sugar moiety, particularly at the C3 position, can introduce steric hindrance, which may slightly reduce the molecule's ability to interact with and neutralize free radicals. researchgate.net

In terms of anticancer effects, studies have shown that cyanidin can inhibit the proliferation of various cancer cell lines more effectively than cyanidin-3-O-glucoside. For example, in human gastric cancer MKN-45 cells, cyanidin-3-O-glucoside demonstrated a dose-dependent inhibitory effect, but other studies have indicated that the aglycone can be more potent in similar models.

Table 3: Comparative Bioactivity of Cyanidin and Cyanidin-3-O-glucoside

Bioactivity Assay Cyanidin (Aglycone) Cyanidin-3-O-glucoside (C3G) Key Findings Reference
Antioxidant (DPPH Radical Scavenging) Generally higher activity Slightly lower activity The sugar moiety can cause steric hindrance, reducing scavenging efficiency. researchgate.net
Antiproliferative (Gastric Cancer Cells) - IC50 of 17.06 µM in MKN-45 cells Both show activity, but the aglycone is often more potent in vitro. semanticscholar.org
Anti-inflammatory (RAW 264.7 cells) Potent activity Also shows significant activity Both can inhibit inflammatory mediators. nih.gov

Stability and Degradation Pathways of Cyanidin 3,7 Di O Beta D Glucoside in Research Matrices

Influence of pH on Spectroscopic Profile and Structural Forms

The pH of the surrounding medium significantly impacts the structural form and, consequently, the spectroscopic profile of cyanidin (B77932) 3,7-di-O-beta-D-glucoside. Like other anthocyanins, it exists in different structural forms in equilibrium, with the predominant form being pH-dependent.

At highly acidic conditions (pH ≤ 4.0), the compound primarily exists as the flavylium (B80283) cation , which imparts a red or orange hue. tandfonline.comnih.gov As the pH increases, the flavylium cation undergoes chemical transformations. One pathway involves hydration to form the colorless carbinol (or hemiketal) pseudo-base around pH 5.2. nih.gov Another pathway, through proton loss, leads to the formation of the quinonoidal base , which is blue in color and typically observed at pH values between 5.5 and 6.0. nih.gov At a neutral pH, the compound may not show a visually perceptible color. tandfonline.comuni-lj.si Further increases in pH (pH > 6.0) can lead to the formation of a light-yellow cis-chalcone (B1234215) through tautomerization. nih.gov

These structural changes are reflected in the compound's spectroscopic profile. The flavylium cation exhibits a maximum absorbance (λmax) in the visible spectrum at a specific wavelength. As the pH changes and the structure shifts, this λmax can undergo a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths). For instance, an increase in pH from acidic to around 5.6 can cause a bathochromic shift, moving the color towards red. tandfonline.com Conversely, the presence of the 3-glucosidic substitution in cyanidin 3-O-β-glucopyranoside (a related compound) causes a hypsochromic shift in the visible absorbance maximum. tandfonline.comuni-lj.si The intensity of the color, or Chroma, is also pH-dependent, with the highest Chroma often observed at the lowest pH values where the flavylium cation is the dominant species. tandfonline.com

Thermal Stability and Degradation Kinetics in Aqueous Solutions

Temperature is another critical factor governing the stability of cyanidin 3,7-di-O-beta-D-glucoside. Elevated temperatures accelerate its degradation, with the rate of degradation also being influenced by the pH of the solution.

Studies have shown that significant degradation occurs at elevated temperatures, such as 70°C and 90°C. nih.gov The degradation is more pronounced at higher temperatures and at neutral pH. nih.gov For example, at pH 7.0, cyanidin-3-O-glucoside is almost completely lost at both 70°C and 90°C. nih.gov In contrast, under acidic conditions (pH 2.5 and 4.0), the degradation is less severe, although still significant at higher temperatures. nih.gov For instance, at pH 4.0 and 70°C, about 53% of the initial cyanidin-3-O-glucoside content is lost after 8 hours, which increases to 98% at 90°C. nih.gov

The degradation process often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin. The half-life (t½), which is the time required for the concentration to decrease to half its initial value, is a common metric for thermal stability. For cyanidin-3-O-glucoside, the half-life decreases as the temperature and pH increase. mdpi.com

Table 1: Thermal Degradation of Cyanidin-3-O-glucoside (C3G) at Different pH and Temperatures

pHTemperature (°C)Time (h)C3G Loss (%)
2.570821
2.590895
4.070853
4.090898
7.070-~100
7.090-~100

Data sourced from a study on haskap berry extracts rich in C3G. nih.gov

Impact of Light Exposure on Stability

Exposure to light, particularly ultraviolet (UV) radiation, can also lead to the degradation of this compound. mdpi.comnih.gov This photodegradation can result in the loss of color and the formation of degradation products. The mechanism of photodegradation can involve the destruction of the conjugated system of the flavylium ring, which is responsible for its color. acs.org

The stability of anthocyanins towards light can be influenced by their chemical structure and the presence of other compounds. Encapsulation techniques, such as complexation with β-cyclodextrin or starch, have been shown to improve the photostability of anthocyanins. acs.org While complexes with β-cyclodextrin and starch can enhance stability under visible light, anthocyanins remain more sensitive to UV radiation. acs.org

Mechanisms of Degradation

The degradation of this compound can occur through several mechanisms, leading to observable changes such as hypsochromic shifts (a shift to shorter wavelengths in the absorption spectrum) and a loss of color intensity. ceon.rsresearchgate.net

One primary degradation pathway involves the hydrolysis of the glycosidic bond, cleaving the sugar moiety to yield the aglycone, cyanidin. nih.gov The pyrylium (B1242799) ring (C-ring) of the anthocyanin structure is also susceptible to cleavage. nih.gov This can be initiated by the nucleophilic attack of water at the C2 position, leading to the formation of a colorless carbinol pseudo-base, which can then undergo further transformation to a chalcone. mdpi.com

Thermal degradation can lead to the formation of smaller phenolic compounds. The primary degradation products of cyanidin-3-O-glucoside are often identified as protocatechuic acid (PCA) and phloroglucinaldehyde (PGA). nih.gov The formation of these products is more prominent at higher pH and temperatures. nih.gov Further degradation can lead to a variety of other compounds, including furan (B31954) derivatives and other aromatic compounds. nih.gov The gradual loss of color is often accompanied by an increase in the browning index, indicating the formation of brown-colored degradation products. ceon.rsresearchgate.net

Comparison of Stability with Other Anthocyanin Glycosides

The stability of this compound can be compared to that of other anthocyanin glycosides. The type of aglycone, the nature and position of the sugar moieties, and acylation can all influence stability.

Generally, anthocyanins are more stable in acidic conditions. nih.gov Cyanidin-3-O-glucoside has been reported to be less stable than its aglycone, cyanidin, at neutral pH and elevated temperatures. ceon.rsresearchgate.net The presence of the 3-glucosidic substitution appears to decrease the thermal stability in a neutral aqueous solution. ceon.rs

Compared to other anthocyanins, cyanidin-3-O-glucoside can be more sensitive to pH and temperature changes than cyanidin-3-O-rutinoside. mdpi.com However, the stability of anthocyanins is complex and can be influenced by the specific matrix in which they are present. For example, the presence of other compounds, such as ascorbic acid, can accelerate the degradation of cyanidin-3-O-glucoside. nih.gov Conversely, complexation with other molecules like proteins or polysaccharides can enhance stability. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying cyanidin 3,7-di-O-beta-D-glucoside in plant extracts?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 520 nm) is widely used due to its specificity for anthocyanins. For validation, compare retention times and spectral data with authentic standards. Acidified methanol (0.1% HCl) is preferred for extraction to stabilize anthocyanins . Quantify using calibration curves of cyanidin-3-O-glucoside as a reference, adjusting for molar absorptivity differences if necessary .

Q. How can researchers optimize the synthesis of this compound in vitro?

  • Methodological Answer : Use regioselective glycosylation with protected glucose donors. For example, employ 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl trichloroacetimidate as a donor under acidic conditions (e.g., BF₃·Et₂O catalysis). Deprotect intermediates with sodium methoxide to yield the 3,7-di-O-glucoside structure. Monitor reactions via TLC and purify using silica gel chromatography .

Q. What protocols ensure stability during storage of this compound?

  • Methodological Answer : Store lyophilized samples at -80°C under nitrogen to prevent oxidation. For solutions, use acidified solvents (pH ≤ 3) and avoid prolonged exposure to light. Conduct stability assays using accelerated degradation studies (e.g., 40°C/75% relative humidity) to determine shelf-life .

Advanced Research Questions

Q. How can transcriptomic and metabolomic data resolve contradictions in this compound biosynthesis under varying environmental conditions?

  • Methodological Answer : Integrate RNA-seq data to identify differentially expressed genes (e.g., UDP-glucose flavonoid 3-O-glucosyltransferases) with metabolomic profiles. For UV-B vs. visible light experiments, use qRT-PCR to validate candidate genes (e.g., MD00G1134400) and LC-MS/MS to quantify intermediates like cyanidin 3-glucoside and cyanidin 3,5-diglucoside . Normalize data to internal standards (e.g., deuterated cyanidin) to control for extraction variability .

Q. What experimental designs validate the role of this compound in PPARγ activation and glucose uptake?

  • Methodological Answer : Use human omental adipocytes or 3T3-L1 cells treated with 50–100 µM cyanidin derivatives. Measure glucose uptake via [³H]-2-deoxyglucose assays and PPARγ activity via luciferase reporter systems. Confirm mechanism-specific effects using PPARγ antagonists (e.g., GW9662) or siRNA knockdown. Include insulin as a positive control and validate GLUT4 translocation via immunoblotting .

Q. How do enzymatic inhibition assays assess the interaction of this compound with CD38?

  • Methodological Answer : Perform fluorometric assays using recombinant human CD38 and the substrate nicotinamide guanine dinucleotide (NGD⁺). Pre-incubate CD38 with cyanidin derivatives (1–100 µM) and measure residual NAD⁺ hydrolase activity. Compare inhibition constants (Kᵢ) with known inhibitors (e.g., apigenin 7-O-glucoside) and validate via molecular docking simulations .

Q. What in vivo models are appropriate for studying the bioavailability of this compound?

  • Methodological Answer : Use rodents fed AIN-93M purified diets to standardize nutrient intake. Administer cyanidin derivatives orally (10–50 mg/kg) and collect plasma/serum at timed intervals. Quantify metabolites (e.g., protocatechuic acid) via UPLC-MS. Include germ-free mice to assess gut microbiota contributions .

Data Contradiction & Validation Strategies

Q. How to reconcile discrepancies in reported antioxidant activities of this compound across studies?

  • Methodological Answer : Standardize assay conditions (e.g., DPPH/ABTS radical scavenging at pH 7.4 vs. 1.0) to account for pH-dependent anthocyanin stability. Compare molar extinction coefficients and normalize to Trolox equivalents. Use cell-based models (e.g., HepG2 oxidative stress assays) to validate in vitro findings .

Q. What controls are essential when evaluating environmental effects on this compound accumulation?

  • Methodological Answer : In plant studies, control light intensity (µmol/m²/s), UV-B exposure duration, and temperature. Use metabolomics to distinguish between de novo synthesis and degradation. Include non-anthocyanin-producing mutants as negative controls .

Methodological Resources

  • Synthesis : Regioselective glucosylation protocols from .
  • Quantification : HPLC-UV/Vis and LC-MS/MS workflows from and .
  • Mechanistic Studies : PPARγ activation assays and CD38 inhibition models from and .
  • In Vivo Models : AIN-93 diet standardization from .

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